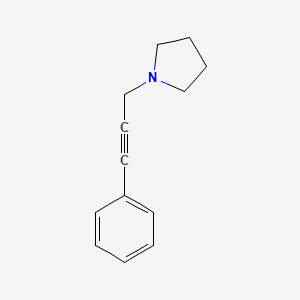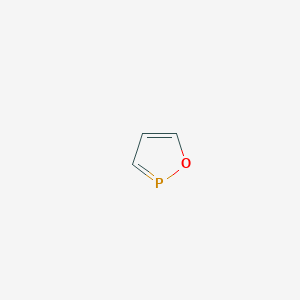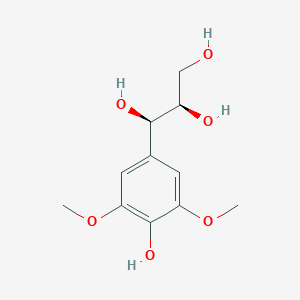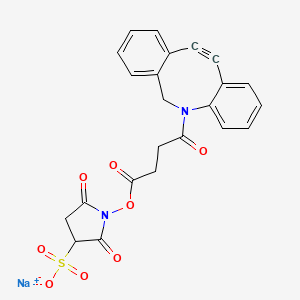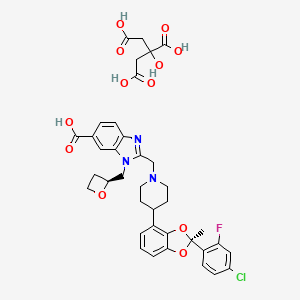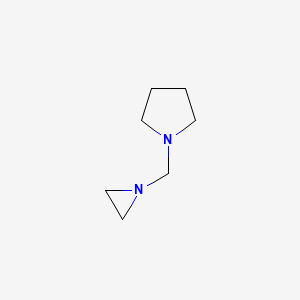
1-(1-Aziridinylmethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Aziridinylmethyl)pyrrolidine is an organic compound that features a pyrrolidine ring bonded to an aziridine moiety via a methylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aziridinylmethyl)pyrrolidine can be achieved through several methods. One common approach involves the reaction of pyrrolidine with aziridine in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic attack of the pyrrolidine nitrogen on the aziridine ring, leading to the formation of the desired product.
Another method involves the use of 1,3-dipolar cycloaddition reactions, where a nitrone or an azomethine ylide reacts with a dipolarophile, such as an olefin, to form the pyrrolidine ring .
Industrial Production Methods
Industrial production of this compound may involve the continuous reaction of pyrrolidine and aziridine under controlled conditions. The process typically employs a fixed-bed reactor with a catalyst, such as cobalt or nickel oxide, supported on alumina. The reaction is carried out at elevated temperatures and pressures to ensure high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Aziridinylmethyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under mild conditions to achieve ring-opening reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and various substituted pyrrolidines and aziridines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(1-Aziridinylmethyl)pyrrolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(1-Aziridinylmethyl)pyrrolidine involves its interaction with various molecular targets. The aziridine ring can undergo nucleophilic ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing ring that serves as a precursor for many biologically active compounds.
Pyrrolidinone: A lactam derivative of pyrrolidine with significant biological activities.
Uniqueness
1-(1-Aziridinylmethyl)pyrrolidine is unique due to the presence of both pyrrolidine and aziridine rings in its structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in chemistry, biology, and medicine .
Propiedades
Número CAS |
1523-28-0 |
|---|---|
Fórmula molecular |
C7H14N2 |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
1-(aziridin-1-ylmethyl)pyrrolidine |
InChI |
InChI=1S/C7H14N2/c1-2-4-8(3-1)7-9-5-6-9/h1-7H2 |
Clave InChI |
MFGNZJWEIJJGQY-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(C1)CN2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


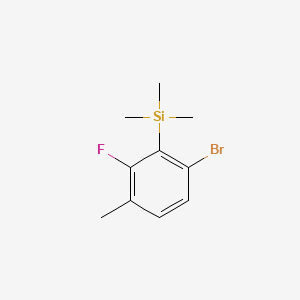
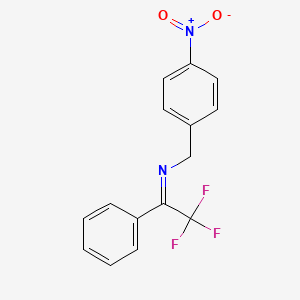
![1h-Naphtho[1,8-de][1,2,3]triazin-1-amine](/img/structure/B14755882.png)
![[S(R)]-N-[(R)-(2-Methylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755893.png)
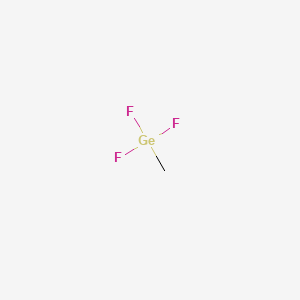
![[Ala113]-MBP (104-118) acetate](/img/structure/B14755915.png)

